molecular formula C10H8ClN B1584612 8-Chloro-2-methylquinoline CAS No. 3033-82-7

8-Chloro-2-methylquinoline

Cat. No. B1584612
CAS RN: 3033-82-7
M. Wt: 177.63 g/mol
InChI Key: VVLYDFPOGMTMFJ-UHFFFAOYSA-N
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Patent
US04617395

Procedure details

The procedure described in Example 1 was followed, except that 130 g/hour of 2-chloroaniline and 84 g/hour of crotonaldehyde were employed. Distillation from the oil bed under 5 mbar until the bottom temperature reached 250° C., and crystallization of the distillate with xylene, gave 101 g (57% of theory) of 8-chloro-2-methylquinoline of melting point 64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:9](=O)/[CH:10]=[CH:11]/[CH3:12]>>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[C:11]([CH3:12])[CH:10]=[CH:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation from the oil bed under 5 mbar until the bottom temperature
CUSTOM
Type
CUSTOM
Details
reached 250° C.
CUSTOM
Type
CUSTOM
Details
crystallization of the distillate with xylene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2C=CC(=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.